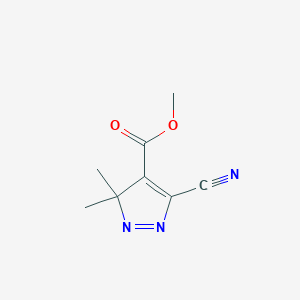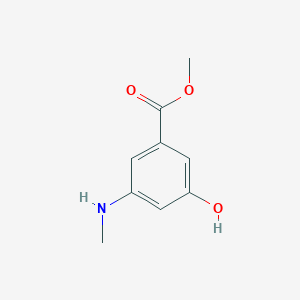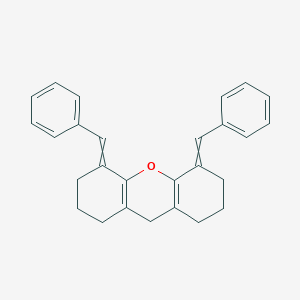
N-(3-Phenylprop-2-ynoyl)-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-ynoyl)-L-tryptophan typically involves the reaction of L-tryptophan with 3-phenylprop-2-ynoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-Phenylprop-2-ynoyl)-L-tryptophan can undergo various types of chemical reactions, including:
Oxidation: The phenylpropynoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond in the phenylpropynoyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
科学的研究の応用
N-(3-Phenylprop-2-ynoyl)-L-tryptophan has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Phenylprop-2-ynoyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropynoyl group can interact with hydrophobic pockets in proteins, while the tryptophan moiety can form hydrogen bonds and π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
- N-(3-Phenylprop-2-ynoyl)-L-tyrosine
- N-(3-Phenylprop-2-ynoyl)-L-phenylalanine
Uniqueness
N-(3-Phenylprop-2-ynoyl)-L-tryptophan is unique due to the presence of the indole ring in the tryptophan moiety, which can engage in additional interactions compared to other similar compounds. This structural feature may confer distinct biological activities and make it a valuable compound for various research applications.
特性
CAS番号 |
87579-09-7 |
|---|---|
分子式 |
C20H16N2O3 |
分子量 |
332.4 g/mol |
IUPAC名 |
(2S)-3-(1H-indol-3-yl)-2-(3-phenylprop-2-ynoylamino)propanoic acid |
InChI |
InChI=1S/C20H16N2O3/c23-19(11-10-14-6-2-1-3-7-14)22-18(20(24)25)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,18,21H,12H2,(H,22,23)(H,24,25)/t18-/m0/s1 |
InChIキー |
LVQFXHLMDKLOQV-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C#CC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


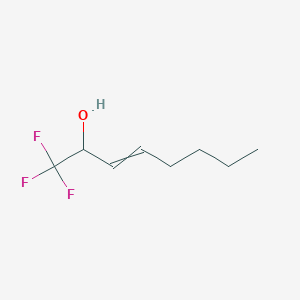

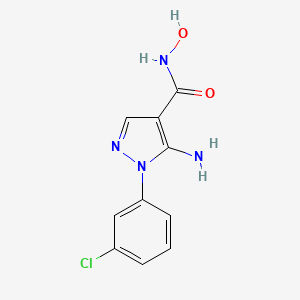
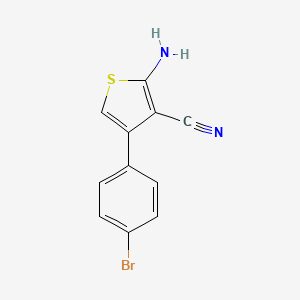
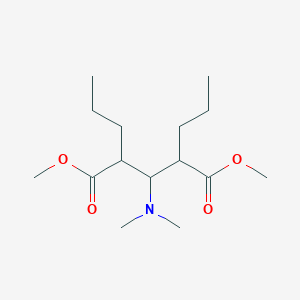
diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)
![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)

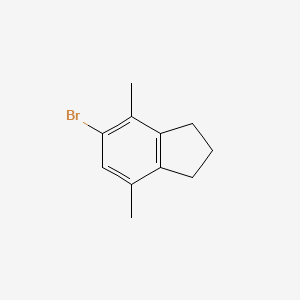
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)
